tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate
Description
tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate (CAS: 1417793-63-5) is a piperidine-based carbamate derivative with a benzo[d]isothiazol-3-yl substituent. Its molecular formula is C₁₇H₂₃N₃O₂S, and it has a molecular weight of 333.45 g/mol . This compound serves as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules or drug candidates. The structure comprises a piperidine ring linked to a benzo[d]isothiazole moiety via a nitrogen atom, with a tert-butyl carbamate group at the 4-position of the piperidine. Its applications are likely tied to central nervous system (CNS) drug development, given the prevalence of piperidine and benzoisothiazole motifs in neuroactive compounds.
Properties
IUPAC Name |
tert-butyl N-[1-(1,2-benzothiazol-3-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)18-12-8-10-20(11-9-12)15-13-6-4-5-7-14(13)23-19-15/h4-7,12H,8-11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCYPENPNFITGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzo[d]isothiazole Moiety: This step involves the coupling of the benzo[d]isothiazole group to the piperidine ring using reagents such as palladium catalysts and suitable ligands.
Addition of the tert-Butyl Carbamate Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Data
Key Observations:
Sulfone Modification (1,1-Dioxide) : Compounds with the benzoisothiazole sulfone group (e.g., ) exhibit increased polarity due to the electron-withdrawing sulfone moiety. This enhances solubility in polar solvents and may improve binding to hydrophilic targets.
Piperidine-4-ylmethyl Methylation (e.g., ): Extends the carbon chain, increasing lipophilicity and possibly enhancing blood-brain barrier permeability.
Molecular Weight and Bioavailability : Sulfone-containing derivatives (e.g., ) have higher molecular weights (~379 vs. ~333–347 g/mol), which may reduce oral bioavailability per Lipinski’s rules.
Key Observations:
- Safety Profile : Sulfone derivatives (e.g., ) carry specific hazards (e.g., H302: harmful if swallowed), likely due to increased reactivity or metabolic byproducts.
- Storage : Sulfone-containing compounds (e.g., ) require stringent storage (dry, 2–8°C), suggesting hygroscopicity or thermal instability.
Functional Implications
Sulfone Group Impact : The 1,1-dioxide modification () may enhance target binding affinity in enzymes requiring polar interactions (e.g., kinases, proteases). However, it could reduce membrane permeability.
Methyl Group Effects :
- Carbamate Methylation (): May protect against enzymatic degradation (e.g., esterase resistance), improving half-life.
- Piperidine Methylation (): Could modulate CNS penetration, critical for neurotherapeutic agents.
Synthetic Utility : The base compound () is more straightforward to synthesize, while sulfone derivatives () require additional oxidation steps, impacting scalability.
Biological Activity
tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate is a synthetic organic compound with potential applications in medicinal chemistry. Characterized by its unique molecular structure, it features a piperidine ring substituted with a benzo[d]isothiazole moiety and a tert-butyl carbamate group. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₂₅N₃O₂S
- Molecular Weight : Approximately 347.5 g/mol
The compound's structure is significant for its interaction with biological targets, influencing various biochemical pathways.
Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity. The following mechanisms have been proposed based on existing studies:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular responses to external signals.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications:
Antimicrobial Activity
Studies have shown that derivatives of benzo[d]isothiazole exhibit antimicrobial properties. The structural features of this compound suggest it may possess similar effects, potentially inhibiting bacterial growth and fungal infections .
Anti-inflammatory Effects
Research has indicated that compounds containing the benzo[d]isothiazole moiety can exhibit anti-inflammatory properties. This suggests that this compound may be effective in reducing inflammation through the inhibition of pro-inflammatory cytokines such as IL-1β .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
